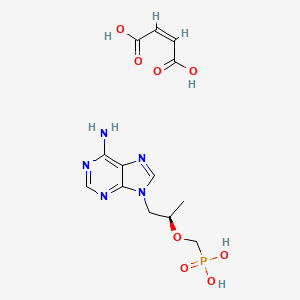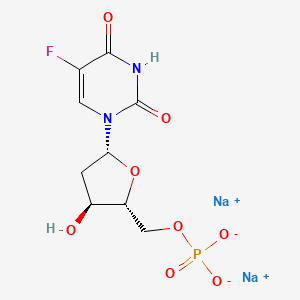
LP 12 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LP 12 hydrochloride, also known as compound 21, is a potent and selective 5-HT7 receptor agonist . It displays selectivity for 5-HT7 over D2, 5-HT1A, and 5-HT2A receptors . The K values are 0.13 nM, 224 nM, 60.9 nM, and >1000 nM, respectively .
Molecular Structure Analysis
The molecular weight of LP 12 hydrochloride is 518.13 . Its chemical formula is C32H40ClN3O . The SMILES string representation of its structure is O=C(NC1CCCC2=C1C=CC=C2)CCCCCN3CCN(C4=CC=CC=C4C5=CC=CC=C5)CC3.[H]Cl .
Physical And Chemical Properties Analysis
LP 12 hydrochloride is a solid compound . It is soluble in DMSO to >5 mg/mL and in water to 6 mg/mL . It should be stored under the recommended conditions in the Certificate of Analysis .
Aplicaciones Científicas De Investigación
5-HT7 Receptor Agonist
LP 12 hydrochloride is known to be a 5-HT7 receptor agonist . The 5-HT7 receptor is a member of the serotonin receptor family that binds serotonin, a neurotransmitter. Agonists for this receptor are being researched for their potential to treat various neurological and psychiatric disorders.
Selective Over D2, 5-HT1A, and 5-HT2A Receptors
LP 12 hydrochloride displays selectivity over D2, 5-HT1A, and 5-HT2A receptors . This means it preferentially binds to the 5-HT7 receptor over these other receptors. This selectivity is important in research as it allows scientists to study the 5-HT7 receptor in isolation.
Pro-nociceptive Effect
LP 12 hydrochloride has been found to show a pro-nociceptive effect . This means it can increase the body’s sensitivity to painful stimuli. While this may seem counterintuitive, understanding how to increase pain can also lead to insights on how to decrease it.
Pharmacological Research
Due to its specific receptor binding properties, LP 12 hydrochloride is used in pharmacological research . It can help scientists understand how drugs interact with certain receptors in the body, which can lead to the development of new medications.
Neurological Research
LP 12 hydrochloride is used in neurological research due to its interaction with serotonin receptors . Serotonin receptors play a crucial role in many neurological processes, including mood regulation, and are the target of many psychiatric drugs.
Psychiatric Research
Given its interaction with serotonin receptors, LP 12 hydrochloride is also used in psychiatric research . It can help scientists understand the role of these receptors in psychiatric disorders and potentially lead to the development of new treatments.
Mecanismo De Acción
Target of Action
LP 12 hydrochloride, also known as compound 21, is a potent and selective agonist of the 5-HT7 receptor . The 5-HT7 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) expressed in various areas of the brain, especially in the thalamus and hypothalamus. It plays a significant role in thermoregulation, circadian rhythm, learning and memory, and mood regulation .
Mode of Action
LP 12 hydrochloride interacts with its target, the 5-HT7 receptor, by binding to it. This binding action stimulates the receptor, resulting in a series of intracellular events. It displays selectivity for the 5-HT7 receptor over D2, 5-HT1A, and 5-HT2A receptors .
Result of Action
In vitro studies have shown that LP 12 hydrochloride can increase the percentage of hyperactivated spermatozoa . .
Propiedades
IUPAC Name |
6-[4-(2-phenylphenyl)piperazin-1-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)hexanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N3O.ClH/c36-32(33-30-18-11-15-26-14-6-7-16-28(26)30)20-5-2-10-21-34-22-24-35(25-23-34)31-19-9-8-17-29(31)27-12-3-1-4-13-27;/h1,3-4,6-9,12-14,16-17,19,30H,2,5,10-11,15,18,20-25H2,(H,33,36);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDUOTNYUWDFKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCCCCN3CCN(CC3)C4=CC=CC=C4C5=CC=CC=C5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601018117 |
Source


|
| Record name | LP 12 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
LP 12 hydrochloride | |
CAS RN |
1185136-22-4 |
Source


|
| Record name | LP 12 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601018117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)










